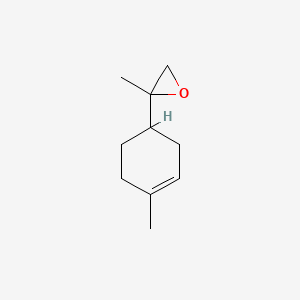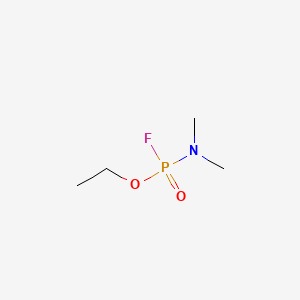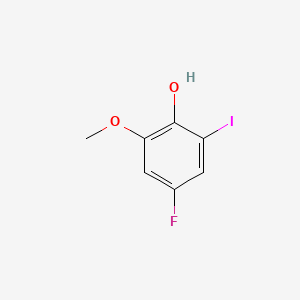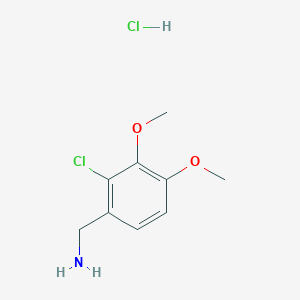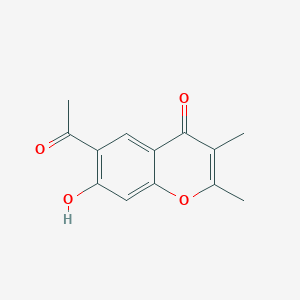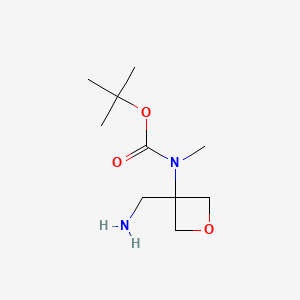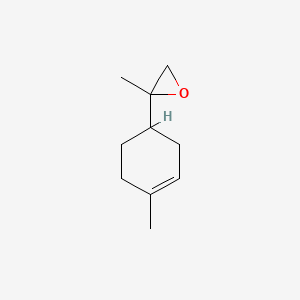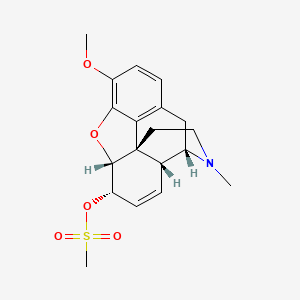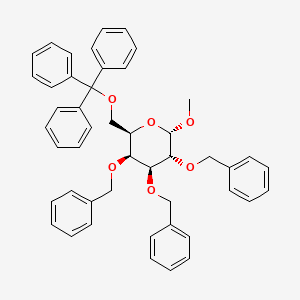
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside is a complex organic compound with significant applications in the field of biomedicine. This compound is particularly notable for its role in the synthesis of various therapeutic agents aimed at treating malignant neoplasms, glycemic irregularities, and neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside typically involves multiple steps, starting from the appropriate monosaccharide precursor. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide are protected using benzyl groups through benzylation reactions.
Tritylation: The 6-OH group is selectively protected using a trityl group.
Methylation: The anomeric hydroxyl group is methylated to form the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can regenerate the original monosaccharide .
Applications De Recherche Scientifique
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated natural products.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Utilized in the development of therapeutic agents for cancer, diabetes, and neurological disorders.
Industry: Employed in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of glycosylated compounds, which can modulate various biological processes. The compound’s protective groups are selectively removed to expose reactive sites that interact with enzymes and receptors, influencing cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside
- Methyl 2,3,4-tri-O-benzyl-6-O-(3-O-benzyl-α-D-xylofuranosyl)-α-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
Uniqueness
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside is unique due to its specific protective groups, which allow for selective reactions and high specificity in the synthesis of complex molecules. This makes it particularly valuable in the development of targeted therapeutic agents.
Propriétés
Formule moléculaire |
C47H46O6 |
|---|---|
Poids moléculaire |
706.9 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane |
InChI |
InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3/t42-,43+,44+,45-,46+/m1/s1 |
Clé InChI |
AYWIUINDNNLVIG-GZNIJYTOSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
SMILES canonique |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






